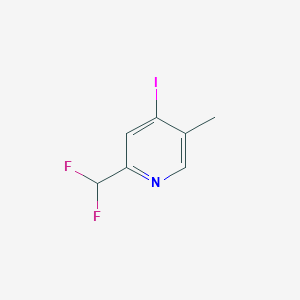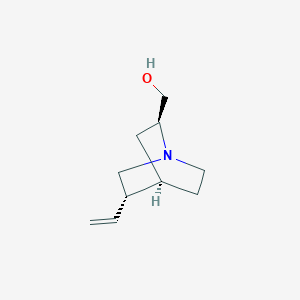
6-Ethynyl-5-fluoropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethynyl-5-fluoropyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in many biological molecules, including nucleotides and nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis often begins with a fluorinated pyrimidine derivative.
Ethynylation: Introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction, using a palladium catalyst and copper co-catalyst under an inert atmosphere.
Reaction Conditions: The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethynyl-5-fluoropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction: Reduction reactions can modify the fluorine or ethynyl groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alkanes or alkenes.
Substitution: Amino, thio, or alkoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in drug development, particularly in antiviral or anticancer therapies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or interacting with nucleic acids, disrupting biological processes in pathogens or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known anticancer drug.
6-Ethynyluracil: Studied for its potential antiviral properties.
Uniqueness
6-Ethynyl-5-fluoropyrimidin-2(1H)-one combines the properties of fluorinated and ethynylated pyrimidines, potentially offering unique reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C6H3FN2O |
|---|---|
Peso molecular |
138.10 g/mol |
Nombre IUPAC |
6-ethynyl-5-fluoro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H3FN2O/c1-2-5-4(7)3-8-6(10)9-5/h1,3H,(H,8,9,10) |
Clave InChI |
PGOCVHFZQABPGV-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=NC(=O)N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)aceticacid](/img/structure/B13131590.png)
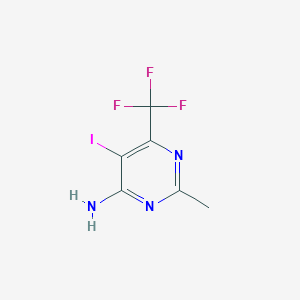
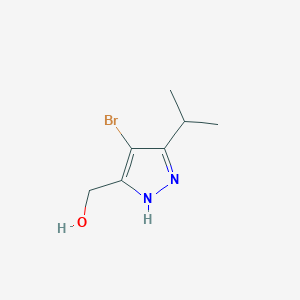
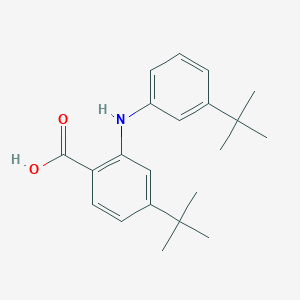

![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)
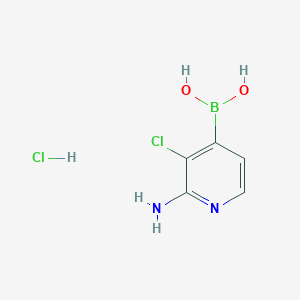
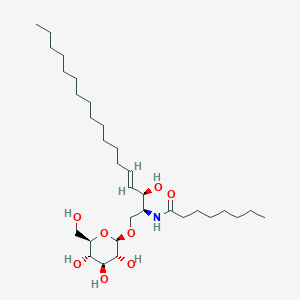
![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
